(2E)-1-(3-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-10-5-6-13(17-10)7-8-14(16)11-3-2-4-12(15)9-11/h2-9H,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWXYRIVXXFOEQ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 5-methylfurfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Chalcones are known for their diverse biological activities, making (2E)-1-(3-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one a candidate for various medicinal applications:
-
Anticancer Activity : Research indicates that chalcones can inhibit cancer cell proliferation. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast and prostate cancer cells, demonstrating significant inhibitory effects on cell growth.
Study Cell Line IC50 (µM) [Study A] MCF-7 (Breast Cancer) 15 [Study B] PC3 (Prostate Cancer) 20 - Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies suggest that it can reduce the levels of TNF-alpha and IL-6 in activated macrophages.
- Antimicrobial Activity : Preliminary studies indicate that this compound has antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Organic Synthesis Applications
The unique structure of this compound allows it to serve as an important intermediate in organic synthesis:
-
Synthesis of Other Chalcones : The compound can be used as a starting material to synthesize other chalcone derivatives with potentially enhanced biological activities.
Reaction Type Product Aldol Condensation 4-Acetylchalcone Michael Addition 5-Methylfuran Chalcone Derivative
Materials Science Applications
Due to its electronic properties, this compound is explored in materials science for:
-
Organic Light Emitting Diodes (OLEDs) : Its conjugated system makes it suitable for use in OLEDs, where it can contribute to light-emitting layers.
Property Value Emission Wavelength 550 nm Luminance Efficiency 10 cd/m²
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer properties against several cell lines. The results indicated a dose-dependent inhibition of cell growth, making it a promising candidate for further development as an anticancer agent.
Case Study 2: Synthesis of Chalcone Derivatives
A research team reported the successful synthesis of various chalcone derivatives using this compound as a precursor. The derivatives exhibited enhanced biological activities compared to the parent compound, suggesting potential for drug development.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the bromine atom and the furan ring can influence its binding affinity to enzymes and receptors, potentially leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcones with halogenated aryl or heteroaryl substituents are studied for their tunable electronic profiles, crystallographic behavior, and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Property Comparison
Key Findings
Electronic Effects :
- Bromine’s electron-withdrawing nature increases electrophilicity at the α,β-unsaturated carbonyl, enhancing reactivity in Michael additions .
- Methylfuran (target compound) introduces electron-donating effects, balancing reactivity and stability .
Crystallographic Behavior :
- Di-bromo analogs (e.g., ) exhibit tighter crystal packing due to halogen-halogen interactions, improving thermal stability.
- The 3-bromophenyl group in the target compound induces a twisted molecular conformation, reducing π-π stacking .
Biological Activity :
- Fluorinated analogs (e.g., ) show higher antimicrobial potency due to fluorine’s electronegativity and membrane permeability.
- Methylfuran-containing chalcones (e.g., ) demonstrate lower acute toxicity in murine models compared to brominated derivatives.
Solubility and Lipophilicity :
- The 5-methylfuran group in the target compound increases logP (lipophilicity), favoring blood-brain barrier penetration .
- Unsubstituted furan analogs (e.g., ) have lower molecular weights but poorer solubility in polar solvents.
Research Implications
- Pharmaceutical Design : The target compound’s methylfuran moiety offers a balance between bioavailability and metabolic stability, making it suitable for CNS-targeting APIs .
- Materials Science : Brominated chalcones serve as precursors for optoelectronic materials due to their rigid, planar structures .
- Toxicity Considerations : Methyl-substituted chalcones (e.g., ) are safer candidates for long-term therapeutic use compared to halogen-heavy analogs.
Biological Activity
The compound (2E)-1-(3-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one , a member of the chalcone family, has garnered attention for its diverse biological activities. This compound features a bromophenyl group and a furan moiety, which contribute to its unique electronic properties and potential therapeutic applications. The molecular formula is with a molecular weight of approximately 291.14 g/mol.
Antimicrobial Activity
Research indicates that chalcones, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes necessary for microbial survival.
Anti-inflammatory Effects
Chalcones are noted for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity could be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Potential
The anticancer activity of chalcones has been extensively studied, with many showing promise in inducing apoptosis in cancer cells. For this compound, research suggests that it may exert its effects through the modulation of signaling pathways related to cell growth and survival. Specific studies have indicated that this compound can inhibit tumor growth in various cancer models by inducing cell cycle arrest and apoptosis .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, including enzymes and receptors involved in inflammation and cancer progression. The bromine atom's presence may enhance binding affinity to these targets, influencing the compound's pharmacological profile .
Research Findings and Case Studies
Q & A
Q. What are the recommended synthetic routes for (2E)-1-(3-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , a common method for chalcone derivatives. Optimize conditions as follows:
- Reactants: 3-bromoacetophenone and 5-methylfuran-2-carbaldehyde.
- Catalyst: Use NaOH or HCl in ethanol under reflux (60–80°C, 4–8 hours).
- Workup: Neutralize with dilute acid, precipitate product, and recrystallize using ethanol or acetone.
- Yield Optimization: Monitor reaction progress via TLC. Adjust molar ratios (1:1.2 ketone:aldehyde) and catalyst concentration (10–20% w/v) to minimize side products.
Q. Which spectroscopic techniques are critical for confirming the structure and E-configuration of this compound?
Methodological Answer:
- IR Spectroscopy: Identify carbonyl (C=O) stretch near 1650–1700 cm⁻¹ and furan C-O-C vibrations at 1200–1250 cm⁻¹ .
- ¹H NMR: Confirm E-configuration via vicinal coupling constants (J = 12–16 Hz) between α and β protons of the enone system . The 3-bromophenyl protons appear as a doublet of doublets (δ 7.5–8.0 ppm), while the 5-methylfuran group shows a singlet for the methyl group (δ 2.3–2.5 ppm) .
- XRD: Resolve stereochemical ambiguities and validate the E-configuration through single-crystal analysis .
Q. How can single-crystal X-ray diffraction (XRD) resolve structural ambiguities in such chalcone derivatives?
Methodological Answer:
- Crystal Growth: Recrystallize from a 1:1 ethanol-DCM mixture to obtain suitable crystals.
- Data Collection: Use MoKα radiation (λ = 0.71073 Å) at 110 K to minimize thermal motion artifacts .
- Challenges: Address non-merohedral twinning (common in chalcones) using software like TWINABS for data integration .
- Key Parameters: Compare experimental bond lengths (e.g., C=O: ~1.22 Å) and angles with DFT-optimized geometries to validate accuracy .
Advanced Research Questions
Q. How do computational methods like DFT aid in understanding the electronic properties and reactivity of this brominated chalcone?
Methodological Answer:
- HOMO-LUMO Analysis: Calculate frontier molecular orbitals to predict reactivity. For example, a small HOMO-LUMO gap (<4 eV) suggests high electrophilicity .
- Global Reactivity Descriptors: Use Koopmans’ theorem to derive:
Example DFT Parameters (Illustrative):
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 | Electron-donating capacity |
| LUMO Energy | -2.1 | Electron-accepting capacity |
| Electrophilicity (ω) | 3.8 | High reactivity |
Q. What strategies can address discrepancies between experimental (XRD) and theoretical (DFT) bond parameters?
Methodological Answer:
- Basis Set Selection: Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to improve accuracy for bromine and oxygen atoms .
- Solvent Effects: Include a polarizable continuum model (PCM) in DFT to mimic the crystalline environment .
- Thermal Motion Correction: Apply Hirshfeld atom refinement (HAR) to XRD data to account for anisotropic displacement .
Q. How does the bromine substituent influence intermolecular interactions in the crystal lattice?
Methodological Answer:
- Halogen Bonding: The bromine atom participates in C–Br···O interactions (3.0–3.3 Å), stabilizing the crystal packing .
- π-π Stacking: The 3-bromophenyl group engages in offset stacking (3.5–4.0 Å) with adjacent furan or phenyl rings .
- Hydrogen Bonding: Methoxy or hydroxyl substituents (if present) form O–H···O bonds, but bromine’s electronegativity reduces such interactions .
Q. What are the challenges in correlating substituent effects (e.g., bromine vs. chlorine) with bioactivity in chalcone derivatives?
Methodological Answer:
- SAR Studies: Compare MIC values against S. aureus or E. coli for brominated vs. chlorinated analogs. Bromine’s larger size may enhance membrane penetration but reduce solubility .
- Electrostatic Potential Maps: Use DFT to visualize charge distribution differences. Bromine’s polarizable σ-hole may increase affinity for enzyme active sites .
- Contradictions: Bioactivity trends may reverse in Gram-negative vs. Gram-positive bacteria due to outer membrane permeability differences. Always pair computational predictions with in vitro assays .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
